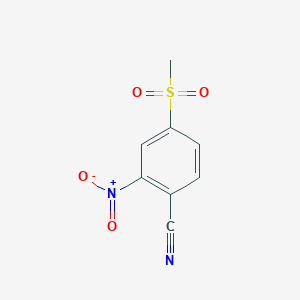

4-Methylsulfonyl-2-nitrobenzonitrile

Description

Properties

IUPAC Name |

4-methylsulfonyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S/c1-15(13,14)7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYGMHYPMMDLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Methylsulfonyl-2-nitrobenzoate

- Structure : Differs by replacing the nitrile (-CN) with a methyl ester (-COOCH₃).

- Synthesis: Prepared under mild conditions using methanol and thionyl chloride, yielding monoclinic crystals (space group P2₁/c) with lattice parameters a = 9.0108 Å, b = 8.7671 Å, c = 14.4761 Å, and β = 98.955° .

- Applications: Key precursor to mesotrione, inhibiting carotenoid biosynthesis in plants .

- Biological Activity : Derivatives show herbicidal properties due to electron-withdrawing nitro and sulfonyl groups enhancing reactivity .

4-Methylsulfanyl-2-nitro-benzoic Acid Methyl Ester (CAS 102232-51-9)

- Structure : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group.

- Applications: Not explicitly stated, but sulfanyl groups are often used in thioether linkages or as reducing agents.

N-(4-Methylphenyl)-2-nitrobenzenesulfonamide

- Structure : Features a sulfonamide (-SO₂NH-) group linked to a 4-methylphenyl group.

- Synthesis : Prepared from 2-nitrobenzenesulfonyl chloride and 4-methylaniline, yielding yellow prism-like crystals .

- Applications : Sulfonamides are common in drug design (e.g., antibiotics), though specific biological data for this compound are unavailable.

4-Fluoro-2-methylbenzenesulfonyl Chloride

- Structure : Substitutes the nitro group with fluorine and includes a sulfonyl chloride (-SO₂Cl) group.

- Applications : Used as a sulfonating agent in organic synthesis; fluorinated analogs enhance metabolic stability in pharmaceuticals .

4-(Benzylsulfanyl)-2-methylbenzonitrile (CAS 1517172-70-1)

- Structure : Replaces the sulfonyl and nitro groups with a benzylsulfanyl (-S-CH₂C₆H₅) group.

Comparative Analysis of Key Properties

Key Research Findings

- Electronic Effects : Nitro and sulfonyl groups create a strongly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic substitution or reduction. Replacing sulfonyl with sulfanyl reduces this effect .

- Crystallography: Methyl 4-methylsulfonyl-2-nitrobenzoate forms a monoclinic crystal lattice with intermolecular C–H···O interactions stabilizing the structure .

Preparation Methods

Copper-Mediated Cyanation

In a patented process, 2,5-dichloronitrobenzene reacts with copper(I) cyanide in N,N-dimethylformamide (DMF) at 140–170°C for 3–6 hours. The nitrile group replaces the chlorine atom at the para position, yielding 4-chloro-2-nitrobenzonitrile. While this method targets a chloro-nitrobenzonitrile derivative, analogous conditions could be adapted for methylsulfonyl-containing precursors.

Key Reaction Parameters

Halogenation-Cyanation Sequence

For 4-methylsulfonyl substrates, bromination of the methyl group in 2-nitro-4-methylsulfonyltoluene (synthesized via sulfonation of 2-nitrotoluene) generates a benzyl bromide intermediate. Subsequent treatment with CuCN replaces bromine with cyanide:

-

Bromination : Radical-initiated bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄.

-

Cyanation : Substitution with CuCN in polar aprotic solvents (e.g., DMF) at 80–120°C.

Oxidation of Methyl to Nitrile via Carboxylic Acid Intermediates

This two-step approach converts methyl groups to nitriles through intermediate carboxylic acids.

Oxidation of 2-Nitro-4-methylsulfonyltoluene

2-Nitro-4-methylsulfonyltoluene undergoes oxidation using KMnO₄ or CrO₃ in acidic media to form 2-nitro-4-methylsulfonylbenzoic acid. The carboxylic acid is then converted to the nitrile via:

-

Amide Formation : Reaction with NH₃ or urea to generate the primary amide.

Optimized Conditions for Oxidation

Nitration of Pre-Functionalized Methylsulfonylbenzonitriles

Introducing the nitro group after establishing the methylsulfonyl and nitrile functionalities can mitigate regioselectivity challenges.

Directed Nitration

4-Methylsulfonylbenzonitrile is nitrated using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The methylsulfonyl group directs nitration to the ortho position.

Critical Considerations

-

Temperature Control : Below 10°C minimizes byproduct formation.

-

Acid Ratio : HNO₃:H₂SO₄ (1:3) ensures efficient nitronium ion generation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Cyanation | Fewer steps | Limited substrate scope | 43–73% |

| Oxidation-Cyanation | High functional tolerance | Multi-step, lower yields | 50–65% |

| Directed Nitration | Regioselective | Harsh nitration conditions | 70–85% |

Emerging Catalytic Approaches

Recent advancements focus on sustainable catalysis:

Q & A

Q. Methodological Guidance

- Step 1 : Quench the reaction with ice-water to precipitate unreacted starting materials.

- Step 2 : Use liquid-liquid extraction (dichloromethane/water) to isolate the organic phase, followed by drying over MgSO₄ .

- Step 3 : Employ gradient column chromatography (hexane → ethyl acetate) to separate polar byproducts (e.g., sulfonic acids) .

- Step 4 : Recrystallize from a 7:3 ethanol/water mixture to achieve >98% purity (monitored by HPLC with a C18 column, 220 nm detection) .

How can the reactivity of the nitrile group in this compound be systematically studied?

Q. Experimental Design

- Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) in THF at –20°C to form ketimine intermediates, quenched with ammonium chloride .

- Cyclization Reactions : Test with NaN₃ under Huisgen conditions to form tetrazoles, monitoring via IR (loss of CN stretch at 2230 cm⁻¹) .

- Electrophilic Substitution : Evaluate nitrile participation in Friedel-Crafts reactions using AlCl₃ and aromatic donors (e.g., anisole) .

Control experiments should include TLC monitoring and mass spectrometry to track functional group transformations .

What computational methods predict the electronic effects of substituents on the benzonitrile core?

Q. Advanced Analysis

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitrile carbon) prone to nucleophilic attack .

- Hammett Studies : Correlate substituent σ values (e.g., –NO₂: σₚ = +1.27, –SO₂Me: σₚ = +0.93) with reaction rates in SNAr mechanisms .

- Molecular Dynamics : Simulate solvation effects in polar solvents to model reaction pathways for sulfonylation or nitro reduction .

How should researchers address challenges in characterizing hygroscopic intermediates during synthesis?

Q. Methodological Considerations

- Handling : Use anhydrous solvents and gloveboxes (<1% humidity) to prevent hydrolysis of intermediates like sulfonyl chlorides .

- In Situ Monitoring : Employ FTIR to detect moisture-sensitive functional groups (e.g., S=O stretches at 1350–1300 cm⁻¹) .

- Stabilization : Add molecular sieves (3Å) to reaction mixtures or storage containers to adsorb residual water .

What are the best practices for analyzing biological activity of derivatives?

Q. Advanced Research Focus

- Derivatization : Synthesize amide or ester analogs via nitrile hydrolysis (H₂SO₄, 80°C) to explore structure-activity relationships .

- Assays : Test antimicrobial activity using microdilution (MIC against S. aureus/E. coli) or MTT assays for cytotoxicity (IC₅₀ in cancer cell lines) .

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize lead compounds .

How can crystallographic data inform the design of analogs with improved stability?

Structural Insights

X-ray data (e.g., monoclinic P21/c, a = 9.01 Å, β = 98.96°) reveal intermolecular interactions (C–H···O hydrogen bonds) that stabilize the lattice . To enhance stability:

- Introduce substituents (e.g., –CF₃) to strengthen van der Waals interactions.

- Modify the nitro group’s orientation to optimize π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.